Vasicine

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La vasicine peut être synthétisée par différentes méthodes, notamment la chromatographie sur couche mince à haute performance (CCMHP) et la chromatographie liquide à haute performance (CLHP). Une méthode courante consiste à extraire la this compound des feuilles de Justicia adhatoda à l’aide de solvants comme le méthanol, l’acétone et l’acétonitrile. Le processus d’extraction peut être amélioré à l’aide de techniques telles que l’extraction assistée par ultrasons (UAE) et l’extraction assistée par micro-ondes (MAE) .

Méthodes de production industrielle : La production industrielle de this compound implique généralement l’extraction à partir de sources végétales. Les feuilles de Justicia adhatoda sont séchées et réduites en poudre, puis extraites à l’aide de solvants. L’extrait est ensuite purifié par chromatographie sur colonne et chromatographie sur couche mince préparative afin d’isoler la this compound .

Analyse Des Réactions Chimiques

Types de réactions : La vasicine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. On sait qu’elle forme plusieurs métabolites par des processus tels que la monohydroxylation, la dihydroxylation, la trihydroxylation, l’oxydation, la désaturation, la sulfatation et la glucuronidation .

Réactifs et conditions courants :

Oxydation : La this compound peut être oxydée pour former de la vasicinone à l’aide d’oxydants comme le permanganate de potassium.

Réduction : La réduction de la this compound peut être réalisée à l’aide d’agents réducteurs tels que le borohydrure de sodium.

Substitution : Les réactions de substitution impliquant la this compound utilisent souvent des réactifs tels que les halogènes et les acides.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent la vasicinone, le vasicinol et la vasicinolone .

4. Applications de la recherche scientifique

La this compound a une large gamme d’applications de recherche scientifique :

Chimie : La this compound est utilisée comme précurseur pour la synthèse de divers dérivés présentant des propriétés pharmacologiques améliorées.

Biologie : Elle est étudiée pour son rôle dans les mécanismes de défense des plantes et son interaction avec d’autres métabolites végétaux.

Médecine : La this compound présente des propriétés bronchodilatatrices, expectorantes et anti-inflammatoires, ce qui la rend utile dans le traitement des affections respiratoires. .

Applications De Recherche Scientifique

Biological Activities

Vasicine exhibits a range of biological activities, making it a subject of interest in pharmacological research. Key applications include:

- Antimicrobial Activity : this compound has shown significant antimicrobial effects against various pathogens. In vitro studies have demonstrated its efficacy in inhibiting bacterial growth, as evidenced by colony-forming unit assays .

- Antioxidant Activity : The compound displays strong antioxidant properties, with IC50 values indicating its effectiveness in scavenging free radicals:

- Anti-inflammatory Activity : this compound has been tested for anti-inflammatory effects through various assays, showing potential in reducing inflammation markers:

- Antidiabetic Activity : The compound inhibits enzymes related to diabetes management:

- Antiviral Activity : this compound has demonstrated antiviral properties, particularly against HIV protease with an IC50 value of 38.5 µg/ml .

- Anticancer Activity : Research indicates this compound's potential in cancer treatment, particularly against lung cancer cells (IC50 = 46.5 µg/ml) and human fibroblast cells (IC50 = 82.5 µg/ml) .

Agricultural Applications

Recent studies have also explored the application of this compound in agriculture, particularly its effects on crop growth and yield:

- Impact on Tomato Growth : A study indicated that this compound enhances physiological traits and yield in tomato plants when combined with recommended dose fertilizers (RDF). The leaf area increased significantly compared to control plants at both growth stages (60 and 90 days) .

Data Table: Summary of Biological Activities

| Activity Type | Assay Type | IC50 Value (µg/ml) |

|---|---|---|

| Antimicrobial | Colony-forming unit assay | Not specified |

| Antioxidant | ABTS scavenging | 11.5 |

| DPPH radical scavenging | 18.2 | |

| Anti-inflammatory | Proteinase inhibitory | 76 |

| BSA method | 51.7 | |

| Antidiabetic | α-amylase inhibition | 47.6 |

| α-glucosidase inhibition | 49.68 | |

| Antiviral | HIV protease inhibition | 38.5 |

| Anticancer | Lung cancer cells | 46.5 |

Case Study 1: Anticancer Potential

A study focused on the cytotoxicity of this compound against lung carcinoma cells utilized multiple assays, including MTT and direct microscopic observation, confirming its potential as an anticancer agent .

Case Study 2: Agricultural Enhancement

Research conducted on the impact of this compound on tomato plants revealed that its application significantly improved growth metrics and yield, suggesting its utility as a natural growth enhancer in agriculture .

Mécanisme D'action

La vasicine exerce ses effets par divers mécanismes :

Action bronchodilatatrice : La this compound détend les muscles bronchiques, facilitant ainsi la respiration dans des conditions telles que l’asthme.

Action expectorante : Elle augmente la production de mucus séreux dans les voies respiratoires, ce qui rend les mucosités plus fines et moins visqueuses, ce qui contribue à dégager les voies respiratoires.

Action anti-inflammatoire : La this compound inhibe la production de cytokines pro-inflammatoires, réduisant ainsi l’inflammation dans les voies respiratoires.

Inhibition de l’acétylcholinestérase : La this compound inhibe l’enzyme acétylcholinestérase, ce qui augmente les niveaux d’acétylcholine dans le cerveau, améliorant potentiellement les fonctions cognitives.

Comparaison Avec Des Composés Similaires

La vasicine est structurellement apparentée à plusieurs autres alcaloïdes de la quinazoline, notamment :

Vasicinone : Une forme oxydée de la this compound présentant des propriétés bronchodilatatrices similaires.

Vasicinol : Un dérivé hydroxylé de la this compound présentant des propriétés anti-inflammatoires.

Désoxythis compound : Un dérivé dépourvu d’atome d’oxygène, utilisé pour ses propriétés antimicrobiennes

Unicité : La this compound est unique en raison de sa combinaison de propriétés bronchodilatatrices, expectorantes et anti-inflammatoires, ce qui en fait un composé polyvalent dans le traitement des affections respiratoires. Son potentiel en tant qu’inhibiteur de l’acétylcholinestérase la distingue également des autres composés similaires .

Activité Biologique

Vasicine, a quinazoline alkaloid derived from the plant Adhatoda vasica, has garnered significant attention for its diverse biological activities. This article explores the various pharmacological effects of this compound, including its anticancer, anti-inflammatory, antioxidant, antidiabetic, and antiviral properties, supported by empirical data and case studies.

This compound is characterized by a quinazoline skeleton, which is crucial for its biological activities. This structural feature enables this compound to interact with various biological targets, influencing multiple signaling pathways. In silico studies have shown that this compound exhibits good binding affinity to key enzymes such as α-amylase and cyclooxygenase, suggesting potential therapeutic applications in metabolic and inflammatory disorders .

Anticancer Activity

This compound demonstrates promising anticancer properties. It has been reported to inhibit the growth of lung cancer cells with an IC50 value of 46.5 µg/ml and human fibroblast cells at 82.5 µg/ml. These findings indicate that this compound may serve as a potential chemotherapeutic agent against specific cancer types .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated using various assays:

- Proteinase Inhibitory Activity : this compound showed an IC50 of 76 µg/ml.

- Bovine Serum Albumin (BSA) Method : The IC50 was recorded at 51.7 µg/ml.

- Egg Albumin Method : An IC50 of 53.2 µg/ml was observed.

These results suggest that this compound effectively inhibits inflammation-related processes, potentially benefiting conditions like arthritis and other inflammatory diseases .

Antioxidant Activity

This compound exhibits significant antioxidant properties, as demonstrated by various assays:

| Assay Type | IC50 (µg/ml) |

|---|---|

| ABTS Scavenging | 11.5 |

| Ferric Reducing Power (FRAP) | 15.0 |

| DPPH Radical Scavenging | 18.2 |

| Hydroxyl Radical Scavenging | 22.0 |

| Hydrogen Peroxide Assay | 27.8 |

These results indicate that this compound can scavenge free radicals effectively, which is essential in preventing oxidative stress-related diseases .

Antidiabetic Activity

This compound has shown antidiabetic properties through several in vitro assays:

- α-Amylase Inhibition : IC50 = 47.6 µg/ml

- α-Glucosidase Inhibition : IC50 = 49.68 µg/ml

These findings suggest that this compound may help manage blood glucose levels by inhibiting carbohydrate-digesting enzymes, thus providing a potential therapeutic avenue for diabetes management .

Antiviral Activity

Research indicates that this compound possesses antiviral activity against HIV protease with an IC50 value of 38.5 µg/ml. This suggests its potential utility in the treatment or management of viral infections .

Case Studies and Clinical Applications

A study involving neuroinflammatory models demonstrated that this compound significantly improved behavioral parameters and biochemical markers in zebrafish models subjected to neuroinflammation due to surgery or chemical exposure . This highlights its potential application in neurological disorders.

Propriétés

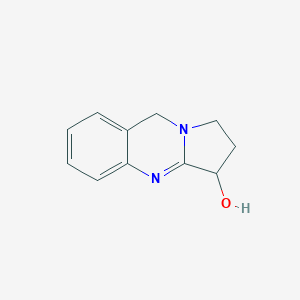

IUPAC Name |

1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13/h1-4,10,14H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIICVSCAKJMMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CC=CC=C3N=C2C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317988 | |

| Record name | (±)-Vasicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6159-56-4, 6159-55-3 | |

| Record name | (±)-Vasicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6159-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Vasicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006159564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (±)-Vasicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vasicine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VASICINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VFV53RMC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary mechanisms of action attributed to vasicine?

A1: this compound exerts its effects through multiple mechanisms, including:

- Bronchodilation: this compound exhibits bronchodilatory effects, potentially by stimulating β2-adrenergic receptors or inhibiting phosphodiesterase enzymes [].

- Anti-inflammatory Action: It demonstrates anti-inflammatory activity, possibly by inhibiting inflammatory mediators like prostaglandins and leukotrienes [, ].

- Antimicrobial Effects: this compound possesses antimicrobial properties against various bacteria and fungi, potentially disrupting cell wall synthesis or interfering with metabolic pathways [, ].

- Antioxidant Properties: It displays antioxidant activity by scavenging free radicals and protecting against oxidative stress [, ].

Q2: Does this compound interact with the cholinergic system?

A2: Yes, research indicates that this compound acts as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) []. This inhibition leads to increased levels of acetylcholine, a neurotransmitter involved in various functions, including muscle contraction, memory, and cognition.

Q3: Can this compound impact biofilm formation?

A3: Studies suggest that this compound, along with extracts from Adhatoda vasica, exhibit significant antibiofilm activity against bacteria like Streptococcus pneumoniae []. This finding highlights its potential in combating drug-resistant bacterial infections.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol.

Q5: Which spectroscopic techniques are used to characterize this compound?

A5: Various spectroscopic methods are employed to identify and confirm the structure of this compound, including:

- Thin Layer Chromatography (TLC): TLC helps in initial identification and assessment of this compound purity [, ].

- High-Performance Liquid Chromatography (HPLC): HPLC, particularly coupled with detectors like Diode Array Detection (DAD) or Mass Spectrometry (MS), enables separation and quantification of this compound in plant extracts and formulations [, , ].

- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides information about functional groups present in this compound, aiding in structural elucidation [, ].

- Nuclear Magnetic Resonance (NMR): NMR spectroscopy (both 1H and 13C NMR) offers detailed structural information about the arrangement of atoms in this compound [, ].

Q6: Is this compound stable under different processing conditions?

A6: The stability of this compound can be influenced by factors like temperature, pH, and exposure to light. Research suggests that microencapsulation techniques, using materials like gum acacia or maltodextrin, can enhance this compound's stability during processing and storage [, ].

Q7: How is this compound absorbed and distributed in the body?

A7: While detailed PK studies are limited, research indicates that this compound is absorbed following oral administration in rats, achieving peak plasma concentrations after a few hours []. Further investigation is needed to fully understand its absorption and distribution characteristics in humans.

Q8: What are the main metabolic pathways of this compound?

A8: this compound undergoes extensive metabolism, primarily in the liver, through reactions like hydroxylation, oxidation, sulfation, and glucuronidation []. These metabolic transformations can alter its activity and clearance from the body.

Q9: What in vitro models have been used to study the biological activity of this compound?

A9: Various in vitro models are employed to investigate this compound's effects, including:

- Enzyme Inhibition Assays: These assess this compound's inhibitory potential against enzymes like AChE, BChE, protease, α-amylase, and α-glucosidase [, , ].

- Antioxidant Assays: Methods like DPPH radical scavenging, ABTS radical scavenging, and ferric reducing power assays evaluate this compound's antioxidant capacity [].

- Cell Culture Studies: Researchers utilize cell lines, such as lung cancer cells (A549) and macrophages (THP-1), to study this compound's cytotoxic and protective effects [, , ].

Q10: What in vivo models have been used to study this compound's effects?

A11: Animal models, particularly rodents and zebrafish, are used to evaluate this compound's therapeutic potential. Studies in rats have explored its bronchodilatory and anti-inflammatory effects [, ]. Zebrafish models have been employed to investigate its neuroprotective properties and its efficacy in mitigating neuroinflammation-induced cognitive impairment [, ].

Q11: Has this compound been investigated for its potential in treating specific diseases?

A11: Yes, preclinical studies suggest this compound's potential in various disease conditions:

- Respiratory Diseases: Its bronchodilatory and anti-inflammatory actions make it a potential therapeutic agent for asthma and bronchitis [].

- Neurological Disorders: Its ability to inhibit AChE and BChE and its neuroprotective effects in zebrafish models suggest its potential in Alzheimer's disease and other neurodegenerative conditions [].

- Bacterial Infections: Its antimicrobial and antibiofilm activities highlight its potential against infections, particularly those caused by drug-resistant bacteria [, ].

Q12: What are the common analytical methods used to quantify this compound?

A12: Several analytical techniques are employed for this compound quantification:

- High-Performance Thin Layer Chromatography (HPTLC): HPTLC, often combined with densitometry, offers a rapid and efficient way to quantify this compound in plant material and formulations [, , , ].

- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with detectors like UV-Vis or MS, is widely used for sensitive and accurate quantification of this compound [, , ].

- Ultra-Performance Liquid Chromatography (UPLC): UPLC, with its increased resolution and sensitivity, provides enhanced separation and quantification of this compound, especially in complex matrices [].

Q13: Have these analytical methods been validated?

A14: Yes, researchers have validated analytical methods like HPTLC and HPLC for this compound analysis following ICH (International Conference on Harmonisation) guidelines. Validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), ensuring the reliability and reproducibility of the analytical data [, , ].

Q14: How do structural modifications of this compound affect its biological activity?

A15: Structural changes to the this compound core can significantly influence its pharmacological properties. For example, studies indicate that the 3-hydroxyl group and the C-9 position are susceptible to metabolic modifications, impacting its activity and pharmacokinetic properties [, ]. Designing and synthesizing this compound analogs with improved potency, selectivity, and metabolic stability is an active area of research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.